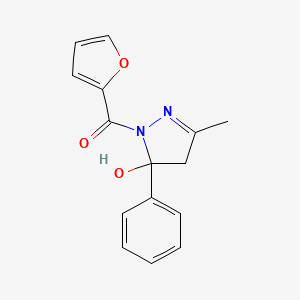
furan-2-yl-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan-2-yl-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)methanone is a heterocyclic compound that features both furan and pyrazole rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of furan-2-yl-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)methanone typically involves the condensation of furan derivatives with pyrazole derivatives. One common method includes the reaction of furan-2-carbaldehyde with 5-hydroxy-3-methyl-5-phenyl-4H-pyrazole under acidic or basic conditions to form the desired product. The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Furan-2-yl-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Furan-2-yl-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of furan-2-yl-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of the target compound.
5-hydroxy-3-methyl-5-phenyl-4H-pyrazole: Another precursor used in the synthesis.
Furan-2-yl-(3-methyl-5-phenyl-4H-pyrazol-1-yl)methanone: A structurally similar compound without the hydroxy group.
Uniqueness
Furan-2-yl-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)methanone is unique due to the presence of both furan and pyrazole rings, which confer distinct chemical and biological properties. The hydroxy group enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
401464-72-0 |
|---|---|
Formule moléculaire |
C15H14N2O3 |
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
furan-2-yl-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)methanone |
InChI |
InChI=1S/C15H14N2O3/c1-11-10-15(19,12-6-3-2-4-7-12)17(16-11)14(18)13-8-5-9-20-13/h2-9,19H,10H2,1H3 |
Clé InChI |
QSMLNAXTKOOSPZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)C3=CC=CO3 |
Solubilité |
35.1 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


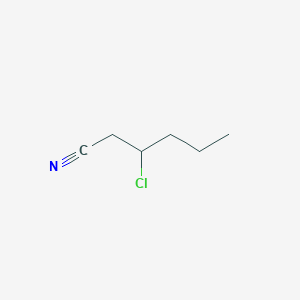
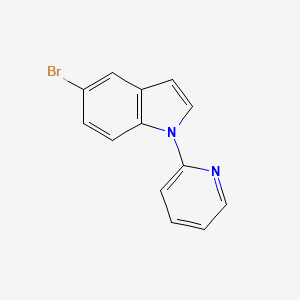
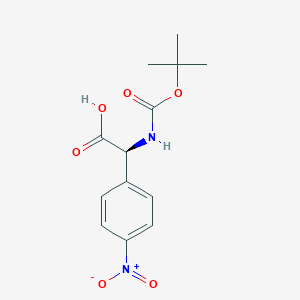
![1-{2,2,6,6-Tetramethyl-4-[(oxiran-2-yl)methoxy]piperidin-1-yl}ethan-1-one](/img/structure/B14139053.png)
![2-{[(3,4-Dimethoxyphenyl)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14139057.png)

![1-[3-(2,5-dimethoxyphenyl)-5-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B14139062.png)
![N,N-Dimethyl-N'-{4-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea](/img/structure/B14139072.png)

![N,N-Dimethyl-N'-[4-(2-oxo-2-phenylethoxy)phenyl]urea](/img/structure/B14139088.png)

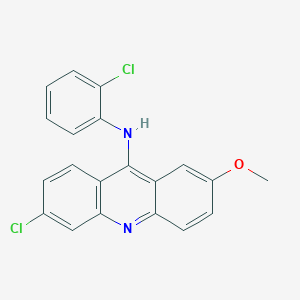
![2-[[6-Amino-2-(2-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14139097.png)
![ethyl (2Z)-3,4-dihydroquinolin-1(2H)-yl[2-(4-methoxyphenyl)hydrazinylidene]ethanoate](/img/structure/B14139103.png)
